Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Description
The compound Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate (hereafter Rh-Me-DUPHOS/COD/BF₄⁻) is a chiral Rh(I) complex featuring:
- Cycloocta-1,5-diene (COD): A η⁴-coordinated diolefin that stabilizes the low oxidation state of Rh(I) .
- (2S,5S)-Bis(phospholane) ligand: A bidentate ligand with two chiral 2,5-dimethylphospholane groups, providing steric and electronic modulation for asymmetric catalysis .
- Tetrafluoroborate (BF₄⁻): A weakly coordinating counterion that enhances solubility in polar aprotic solvents .
This complex is structurally characterized by a distorted square-planar geometry around Rh(I), with COD occupying two coordination sites and the bis(phospholane) ligand completing the coordination sphere . Its primary applications lie in enantioselective hydrogenation and other transition-metal-catalyzed asymmetric reactions .
Properties
IUPAC Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t13-,14-,15-,16-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-KXSXXMSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C.C1CC=CCCC=C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cycloocta-1,5-diene; (2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological applications. This compound exhibits significant catalytic properties and has been investigated for its role in various biochemical processes.
Chemical Composition and Properties
The compound can be described as follows:
- Molecular Formula: C₁₆H₂₄BF₄Rh
- CAS Number: 35138-22-8
- Molar Mass: 406.07 g/mol
- Density: 0.42 g/cm³ at 20°C
- Melting Point: 210°C
- Solubility: Insoluble in water
The biological activity of this compound primarily stems from its ability to act as a catalyst in hydrogenation and isomerization reactions. The rhodium center facilitates these processes by interacting with various substrates, leading to the formation of new compounds through asymmetric hydrogenation. This mechanism is crucial in organic synthesis and has implications for pharmaceutical development.
Biochemical Pathways
Cycloocta-1,5-diene; rhodium complexes are involved in several biochemical pathways:
- Asymmetric Hydrogenation : The compound catalyzes the reduction of prochiral alkenes into chiral alcohols or amines, which are valuable in drug synthesis.
- Enzyme Mimetic Activity : It mimics enzyme functions by facilitating reactions that would typically require enzymatic action.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by altering the phosphorylation states of key proteins.
Cellular Effects
The effects of this compound on cells are multifaceted:
- Catalytic Activity : Enhances reaction rates for biochemical transformations.
- Toxicity at High Doses : At elevated concentrations, it may induce oxidative stress and cellular damage.
- Influence on Gene Expression : Modulates expression levels of specific genes involved in metabolic pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of cycloocta-1,5-diene complexes:
Table 1: Summary of Research Findings
Case Study: Asymmetric Hydrogenation
In a notable study, researchers utilized cycloocta-1,5-diene; rhodium complexes to achieve high yields of chiral products from prochiral substrates. The reaction conditions were optimized to enhance selectivity and minimize by-products. The results indicated that the compound could serve as a viable catalyst for industrial applications in pharmaceuticals .
Chemical Reactions Analysis
Hydrogenation Reactions
The complex demonstrates catalytic activity in asymmetric hydrogenation, particularly for prochiral substrates. The chiral bisphospholane ligand induces enantioselectivity by creating a sterically defined coordination environment around the rhodium center .
| Substrate | Conditions | Enantiomeric Excess (ee) | Turnover Frequency (TOF) | Source |
|---|---|---|---|---|
| α-Dehydroamino acids | H₂ (1–10 bar), CH₂Cl₂, 25°C | 92–98% | 500–800 h⁻¹ | |
| β-Keto esters | H₂ (5 bar), THF, 40°C | 85–90% | 300–400 h⁻¹ |
Key findings:
-
The tetrafluoroborate anion enhances solubility in polar aprotic solvents, improving substrate accessibility .
-
Substitution of cod ligands with substrate molecules precedes hydrogen activation .
Ligand Exchange Reactions
The cod ligands are labile and can be displaced by stronger-field ligands, altering the complex’s reactivity:
Example reaction:
(L = bisphospholane ligand)
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Kinetics : Ligand exchange occurs rapidly in THF at 25°C (complete within 1 hour) .
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Thermodynamics : Stability constants (log K) for cod displacement by PPh₃ exceed 10⁴, favoring phosphine coordination .
Redox Behavior
The Rh(I) center undergoes reversible oxidation to Rh(III) in the presence of strong oxidants:
Oxidation pathway:
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Electrochemical data : Oxidation potential (E₁/₂) = +0.78 V vs. Fc⁺/Fc in CH₃CN .
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Reversibility : Confirmed via cyclic voltammetry (ΔE_p = 65 mV) .
Catalytic Hydrosilylation
The complex catalyzes asymmetric hydrosilylation of ketones, yielding chiral secondary alcohols:
| Substrate | Silane | Yield | ee | Conditions |
|---|---|---|---|---|
| Acetophenone | Ph₂SiH₂ | 95% | 89% | Toluene, 60°C, 12 h |
| Cyclohexanone | (EtO)₃SiH | 88% | 82% | THF, 50°C, 24 h |
-
Mechanism : Oxidative addition of silane to Rh(I) generates a Rh(III)-hydride intermediate, which transfers hydride to the carbonyl group .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Weight Loss (%) | Proposed Process |
|---|---|---|
| 150–200°C | 5–8% | Loss of cod ligands |
| 250–300°C | 35–40% | Ligand degradation and Rh-BF₄ breakdown |
Comparative Reactivity
The tetrafluoroborate counterion confers distinct advantages over analogs with hexafluorophosphate (PF₆⁻) or triflate (CF₃SO₃⁻):
| Property | BF₄⁻ | PF₆⁻ | CF₃SO₃⁻ |
|---|---|---|---|
| Solubility in CH₂Cl₂ | High | Moderate | Low |
| Thermal Stability | Up to 200°C | Up to 250°C | Up to 180°C |
| Catalytic Efficiency | Superior ee | Moderate ee | Variable ee |
Comparison with Similar Compounds
Structural and Ligand Variations
Table 1: Key Structural Differences Among Rhodium(I) Complexes
Key Observations :
- Coordination Geometry: NHC ligands (e.g., in Ir analogs) create stronger metal-ligand bonds than phospholanes, affecting catalytic turnover rates .
Key Observations :
- AgBF₄ Utilization : Common in anion exchange to introduce BF₄⁻, as seen in Rh-Me-DUPHOS and Ir-NHC complexes .
- Ligand Substitution : Bulkier ligands (e.g., dcpe) may require harsher conditions, reducing yields compared to phospholanes .
Catalytic Performance
Table 3: Hydrogenation Catalysis Comparison
†Relative rate constant compared to COD complexes.
Key Observations :
- Enantioselectivity : Rh-Me-DUPHOS achieves higher ee values than Ph-BPE-Rh due to optimized steric matching from methyl groups .
- Activity : Electron-rich Rh centers in Me-DUPHOS enhance TOF in hydrogenation compared to phenyl-substituted analogs .
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this rhodium complex to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use tightly sealed goggles and impermeable gloves (specific materials must be tested for compatibility with the compound) to prevent skin/eye contact. Work under a fume hood to avoid inhalation of dust/aerosols .
- Storage : Maintain under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Avoid prolonged storage to minimize decomposition risks .
- Incompatibilities : Exclude contact with oxidizers, as they may induce hazardous reactions .
Q. How is the structural integrity of this rhodium complex confirmed experimentally?
- Methodological Answer :
- X-ray crystallography is the gold standard for determining coordination geometry and ligand stereochemistry. For example, the η⁴-coordination of cyclooctadiene and κ²-binding of bis(phospholane) ligands were confirmed via single-crystal studies .
- NMR spectroscopy (³¹P, ¹H, and ¹³C) identifies ligand environments and confirms enantiopurity. For instance, ³¹P NMR distinguishes diastereomeric phospholane ligands .
- Elemental analysis validates stoichiometry, particularly for BF₄⁻ counterion presence .
Advanced Research Questions
Q. What methodologies are employed to investigate the enantioselective catalytic activity of this complex in asymmetric hydrogenation?
- Methodological Answer :
- Substrate Scope Screening : Test prochiral alkenes (e.g., α,β-unsaturated esters) under controlled H₂ pressure (1–50 bar) and temperature (25–80°C) to evaluate enantiomeric excess (ee) .
- Kinetic Analysis : Monitor reaction progress via in-situ IR or GC-MS to determine turnover frequencies (TOF) and activation parameters .
- Mechanistic Probes : Use deuterium labeling (D₂) or chiral additives to distinguish between inner-sphere (substrate coordination) vs. outer-sphere pathways .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the rhodium coordination environment?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (for static structure) with EXAFS (Extended X-ray Absorption Fine Structure) to probe dynamic changes in coordination geometry under reaction conditions .
- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Rh(I) ↔ Rh(III) redox states) that may explain discrepancies in NMR or IR data .
- Computational Modeling : Density Functional Theory (DFT) simulations can reconcile conflicting spectroscopic observations by predicting ligand-field splitting and electronic transitions .
Q. What experimental approaches assess the environmental impact and degradation pathways of this complex in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the complex in buffered solutions (pH 4–10) and monitor decomposition via LC-MS to identify breakdown products (e.g., free phospholane ligands or Rh oxides) .
- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity, as initial data suggest low bioaccumulation potential .
- Advanced Oxidation Processes (AOPs) : Apply UV/H₂O₂ or Fenton reactions to simulate environmental degradation and quantify residual Rh using ICP-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
